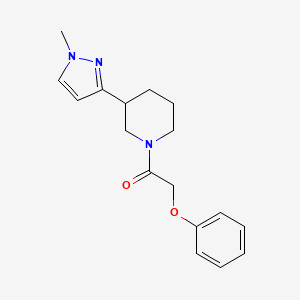

![molecular formula C18H17NO3 B2415613 N-([2,2'-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide CAS No. 2034436-44-5](/img/structure/B2415613.png)

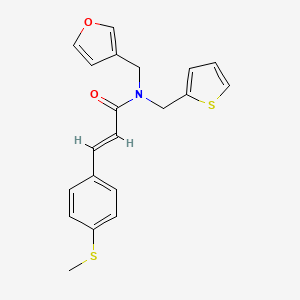

N-([2,2'-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as N-alkylation . For example, N-Azidoethyl azoles were synthesized through N-alkylation under highly harmonized reaction conditions .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy (IR) .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the gas phase thermochemistry data and reaction thermochemistry data of Acetamide, N-(aminocarbonyl)-, were determined .Aplicaciones Científicas De Investigación

Chemoselective Acetylation in Antimalarial Drug Synthesis

Acetamide derivatives, such as N-(2-Hydroxyphenyl)acetamide, serve as intermediates in the synthesis of antimalarial drugs. The chemoselective monoacetylation of the amino group of 2-aminophenol, catalyzed by immobilized lipase, highlights the role of acetamide compounds in facilitating the development of pharmaceuticals through enzymatic reactions, offering a kinetic control and process optimization for effective drug synthesis (Magadum & Yadav, 2018).

Biological Activities and Molecular Docking

Acetamide derivatives have been synthesized and evaluated for their biological activities, such as antioxidant, antibacterial, and urease inhibition activities. The study of N-(6-arylbenzo[d]thiazol-2-yl)acetamides through C-C coupling methodology and subsequent bioassays demonstrated moderate to significant biological activities, with a focus on urease inhibition which was supported by molecular docking studies to understand the interaction with enzymes (Gull et al., 2016).

Hydrolysis Mechanisms in High-Temperature Water

The study of N-substituted amide hydrolysis, using N-methylacetamide (NMA) as a model, in high-temperature water provided insights into the kinetics and mechanism of acetamide derivatives' hydrolysis under varying pH and temperature conditions. This research is crucial for understanding the stability and reactivity of acetamide compounds in industrial and environmental processes (Duan, Dai, & Savage, 2010).

Corrosion Inhibition

Acetamide derivatives have also found applications as corrosion inhibitors. The synthesis and evaluation of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their effectiveness in protecting steel against corrosion in acidic and mineral oil mediums showcase the potential of acetamide compounds in industrial applications, particularly in materials science and engineering (Yıldırım & Cetin, 2008).

Antifungal Agents

The discovery of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents against Candida and Aspergillus species exemplifies the therapeutic potential of acetamide derivatives beyond traditional pharmacological applications. This highlights the ongoing exploration of acetamide compounds in developing new antifungal treatments (Bardiot et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-13-4-2-5-14(10-13)11-18(20)19-12-15-7-8-17(22-15)16-6-3-9-21-16/h2-10H,11-12H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGVUEAMUGURAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2415534.png)

![tert-butyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2415537.png)

![6-ethyl 3-methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2415541.png)

![N-{[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE](/img/structure/B2415542.png)

![3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2415544.png)